molecular formula C4H3Cl3O2 B13935337 2,2,2-Trichloro-1-oxiranyl-ethanone CAS No. 60565-60-8

2,2,2-Trichloro-1-oxiranyl-ethanone

Cat. No.: B13935337
CAS No.: 60565-60-8
M. Wt: 189.42 g/mol
InChI Key: VJGAWNOGMVQBMS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-oxiranyl-ethanone is a chemical compound with the molecular formula C4H3Cl3O2 It is known for its unique structure, which includes a trichloromethyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-oxiranyl-ethanone can be achieved through several methods. One common approach involves the reaction of trichloroacetyl chloride with an epoxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Trichloroacetyl chloride and an epoxide.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The trichloroacetyl chloride is added to a solution of the epoxide in an appropriate solvent, and the mixture is stirred at a controlled temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-oxiranyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-oxiranyl-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,2,2-Trichloro-1-oxiranyl-ethanone exerts its effects involves its reactive functional groups. The trichloromethyl group and oxirane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: Similar in structure but lacks the oxirane ring.

    2,2,2-Trichloroacetaldehyde: Contains a trichloromethyl group but has an aldehyde functional group instead of an oxirane ring.

    2,2,2-Trichloroacetic acid: Features a trichloromethyl group and a carboxylic acid functional group.

Uniqueness

2,2,2-Trichloro-1-oxiranyl-ethanone is unique due to the presence of both a trichloromethyl group and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

60565-60-8

Molecular Formula

C4H3Cl3O2

Molecular Weight

189.42 g/mol

IUPAC Name

2,2,2-trichloro-1-(oxiran-2-yl)ethanone

InChI

InChI=1S/C4H3Cl3O2/c5-4(6,7)3(8)2-1-9-2/h2H,1H2

InChI Key

VJGAWNOGMVQBMS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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